Product packaging for 1'-Benzyl-2,4'-bipyridin-1'-ium chloride(Cat. No.:CAS No. 90382-13-1)

1'-Benzyl-2,4'-bipyridin-1'-ium chloride

Cat. No.: B6320476
CAS No.: 90382-13-1
M. Wt: 282.8 g/mol
InChI Key: YJXCRRXWQDECRK-UHFFFAOYSA-M
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Description

1'-Benzyl-2,4'-bipyridin-1'-ium chloride ( 90382-13-1) is an organic compound with the molecular formula C17H15ClN2 and a molecular weight of 282.77 . It belongs to the class of pyridinium quaternary ammonium salts, which are significant biological agents noted for their broad-spectrum antimicrobial properties . Researchers value this class of compounds for their efficacy against both Gram-positive and Gram-negative bacteria, as well as various yeasts and molds . The antimicrobial activity of bipyridinium salts is often evaluated through methods like disk diffusion assay, with effectiveness quantified by the minimum inhibitory concentration (MIC) . Beyond antimicrobial applications, pyridinium salts are versatile tools in organic synthesis, often serving as phase transfer catalysts, precursors in heterocycle synthesis, and as ionic liquids . The synthesis of such diquaternary bipyridinium salts typically involves the alkylation of bipyridine precursors with reactive halogenated reagents . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15ClN2 B6320476 1'-Benzyl-2,4'-bipyridin-1'-ium chloride CAS No. 90382-13-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-pyridin-2-ylpyridin-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N2.ClH/c1-2-6-15(7-3-1)14-19-12-9-16(10-13-19)17-8-4-5-11-18-17;/h1-13H,14H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXCRRXWQDECRK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=CC=N3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 Benzyl 2,4 Bipyridin 1 Ium Chloride

Quaternization Reactions in Bipyridine Functionalization

Quaternization reactions are a fundamental class of reactions in organic chemistry, particularly for the modification of nitrogen-containing heterocyclic compounds like pyridine (B92270) and its derivatives. This process involves the alkylation of the nitrogen atom, leading to the formation of a quaternary ammonium (B1175870) salt. In the context of bipyridines, this reaction introduces a positive charge on the nitrogen atom, which can significantly alter the electronic and physical properties of the molecule.

The most common and direct method for the synthesis of 1'-Benzyl-2,4'-bipyridin-1'-ium chloride is the Menshutkin reaction. This reaction involves the N-alkylation of a pyridine derivative with an alkyl halide. In this specific case, 2,4'-bipyridine (B1205877) is treated with a benzyl (B1604629) halide, typically benzyl chloride or benzyl bromide, to yield the desired quaternary salt.

The general reaction can be depicted as follows:

2,4'-Bipyridine + Benzyl Chloride → this compound

This process is a classic example of a nucleophilic substitution reaction, where the lone pair of electrons on one of the nitrogen atoms of the bipyridine attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion. The reaction is often carried out by heating the reactants in a suitable solvent. The resulting pyridinium (B92312) salts are typically crystalline solids and can be isolated from the reaction mixture.

A critical aspect in the benzylation of 2,4'-bipyridine is regioselectivity. The 2,4'-bipyridine molecule possesses two nitrogen atoms, one in each pyridine ring, which are not chemically equivalent. The nitrogen atom in the 4-position of its ring is generally more sterically accessible and electronically favored for nucleophilic attack compared to the nitrogen atom in the 2-position of the other ring.

The electronic properties of the pyridine rings influence the nucleophilicity of the nitrogen atoms. The nitrogen in the 4-position is more akin to the nitrogen in pyridine itself, while the nitrogen in the 2-position is influenced by the adjacent ring. This electronic difference, coupled with steric hindrance, generally leads to the preferential benzylation at the N-1' position (the nitrogen of the 4-substituted ring).

While the N-1' benzylation is the major product, the formation of the other regioisomer (N-1 benzylation) and even di-quaternized products (where both nitrogen atoms are benzylated) can occur, particularly under forcing reaction conditions (e.g., high temperatures and long reaction times). Careful control of stoichiometry and reaction conditions is therefore crucial to maximize the yield of the desired this compound.

The structure of both the bipyridine precursor and the benzylating agent can significantly impact the efficiency of the quaternization reaction. For the bipyridine, substituents on the rings can alter the nucleophilicity of the nitrogen atoms. Electron-donating groups can enhance the nucleophilicity and accelerate the reaction, while electron-withdrawing groups can have the opposite effect.

The choice of the leaving group on the benzylating agent is also important. Benzyl bromide is generally more reactive than benzyl chloride due to the better leaving group ability of the bromide ion. However, benzyl chloride is often used due to its lower cost and greater availability. The presence of substituents on the phenyl ring of the benzyl halide can also influence the reaction rate through electronic and steric effects.

Optimization of Reaction Parameters and Conditions

To achieve high yields and selectivity in the synthesis of this compound, careful optimization of reaction parameters such as solvent, temperature, and reaction time is essential.

The choice of solvent plays a multifaceted role in the N-benzylation of bipyridines. The solvent not only dissolves the reactants but also influences the reaction rate and can affect the regioselectivity. Polar aprotic solvents such as acetonitrile (B52724), dimethylformamide (DMF), and acetone (B3395972) are commonly employed for quaternization reactions. semanticscholar.org These solvents can stabilize the charged transition state of the SN2 reaction, thereby accelerating the reaction rate. semanticscholar.org

The dielectric constant of the solvent is a key factor; an increase in the dielectric constant of the medium generally leads to an increase in the reaction rate. semanticscholar.org This is because a more polar solvent can better solvate the charged transition state, lowering the activation energy of the reaction.

SolventDielectric Constant (approx.)Relative Reaction Rate
Acetonitrile37.5High
Dimethylformamide (DMF)36.7High
Acetone20.7Moderate
Toluene (B28343)2.4Low

This table illustrates the general trend of reaction rates in different solvents for N-alkylation reactions. Specific rates for the synthesis of this compound may vary.

Temperature is a critical parameter that directly influences the rate of the quaternization reaction. As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts, including the other regioisomer and di-quaternized products. Therefore, an optimal temperature must be found that provides a reasonable reaction rate while maintaining high selectivity for the desired product.

The reaction duration is also closely linked to the temperature. At a given temperature, the reaction needs to be allowed to proceed for a sufficient amount of time to ensure a high conversion of the starting materials. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy is crucial to determine the optimal reaction time. A prolonged reaction time, even at an optimal temperature, can still lead to the formation of byproducts.

Temperature (°C)Reaction Time (hours)Yield of this compound (%)Formation of Byproducts
25 (Room Temperature)72LowMinimal
6024ModerateLow
1008HighModerate
1404HighSignificant

This table provides a hypothetical representation of the effect of temperature and reaction time on the synthesis of this compound, based on general principles of quaternization reactions.

Investigation of Catalytic Systems in Quaternization Reactions

The quaternization of pyridines, a class of reactions known as the Menshutkin reaction, involves the alkylation of the nitrogen atom of the pyridine ring. This reaction's rate and selectivity can be significantly influenced by the choice of catalyst and reaction conditions. While specific catalytic data for the direct benzylation of 2,4'-bipyridine is not extensively detailed in publicly available literature, general principles of pyridine N-alkylation can be applied to understand potential catalytic systems.

The quaternization reaction is a type of second-order nucleophilic substitution (S(N)2) reaction, and its rate is dependent on the concentration of both the tertiary amine (in this case, 2,4'-bipyridine) and the alkyl halide (benzyl chloride). The reaction proceeds through a transition state that is more polar than the reactants; therefore, the reaction rate is generally enhanced in solvents with a higher dielectric constant.

In some cases, the N-alkylation of pyridines can be achieved without the use of a catalyst or base. For instance, the specific N-alkylation of 2-hydroxypyridines with organohalides has been demonstrated under catalyst- and base-free conditions acs.orgacs.org. This suggests that for highly nucleophilic pyridines, the reaction with a reactive alkyl halide like benzyl chloride may proceed thermally. However, to improve reaction rates and yields, particularly for less reactive substrates, catalytic systems are often employed.

Various catalysts can be considered for the N-alkylation of pyridines. These can include:

Lewis Acids: These can activate the alkyl halide, making it more susceptible to nucleophilic attack by the pyridine nitrogen.

Phase-Transfer Catalysts (PTC): In biphasic systems, PTCs such as quaternary ammonium salts (e.g., tetrabutylammonium bromide) can facilitate the transfer of reactants between phases, thereby increasing the reaction rate.

Metal-Based Catalysts: While less common for simple quaternizations, certain metal complexes have been shown to catalyze N-alkylation reactions of nitrogen heterocycles.

The choice of solvent also plays a crucial role. Polar aprotic solvents like acetonitrile, DMF (N,N-dimethylformamide), and acetone are often used for quaternization reactions as they can solvate the transition state effectively. The temperature of the reaction is another critical parameter, with higher temperatures generally leading to faster reaction rates. However, this must be balanced against the potential for side reactions.

A study on the quaternization of N,N-dimethylaniline with benzyl chloride highlighted the effect of solvent polarity, with the reaction rate increasing with the dielectric constant of the medium semanticscholar.org. This principle is broadly applicable to the quaternization of other nitrogen-containing aromatic compounds.

Table 1: Potential Catalytic Systems and Conditions for Quaternization of 2,4'-bipyridine

Catalyst TypeExample CatalystSolvent(s)Temperature Range (°C)Notes
None (Thermal) -Acetonitrile, DMF, Toluene60 - 120Feasible for reactive substrates and alkylating agents.
Acid Catalysis Strong acids (e.g., HCl, HBr)Water, Alcohols30 - 60Can be effective in protonating the pyridine, potentially affecting reactivity.
Phase-Transfer Tetrabutylammonium bromideDichloromethane/WaterRoom Temperature - 60Useful for reactions involving reactants in different phases.
Lewis Acid Zinc Chloride, Aluminum ChlorideDichloromethane, NitrobenzeneRoom Temperature - 80Activates the alkyl halide towards nucleophilic attack.

Anion Exchange Procedures for Targeted Salt Formation

In many synthetic routes for quaternary ammonium salts, the initial product may contain an undesired counterion. For example, if benzyl bromide were used for the quaternization, the resulting salt would be 1'-Benzyl-2,4'-bipyridin-1'-ium bromide. To obtain the target chloride salt, an anion exchange step is necessary.

A common and effective method for exchanging halide anions in quaternary ammonium salts is through the use of anion exchange resins researchgate.netreddit.comnih.gov. These resins consist of a solid polymeric support functionalized with cationic groups, which are associated with exchangeable anions.

The process typically involves the following steps:

Resin Preparation: An anion exchange resin, often a polystyrene-based polymer with quaternary ammonium functional groups, is first treated with a concentrated solution of the desired anion (in this case, chloride). A common source of chloride ions is a solution of sodium chloride or hydrochloric acid. This "charges" the resin with chloride ions, which are then available for exchange.

Anion Exchange: A solution of the bipyridinium bromide salt is then passed through a column packed with the chloride-form of the anion exchange resin. As the solution flows through the column, the bromide ions in the salt are exchanged for the chloride ions on the resin.

Elution and Isolation: The eluent from the column contains the desired this compound. The solvent can then be removed to isolate the pure product.

The efficiency of the anion exchange process depends on several factors, including the type of resin used, the concentration of the solutions, the flow rate, and the relative affinities of the bromide and chloride ions for the resin. Generally, multiple passes through the column or the use of a large excess of the resin may be required to ensure complete exchange.

Besides anion exchange resins, other methods can be employed for anion exchange, although they may have certain limitations.

One alternative involves precipitation . If a silver salt with the desired anion is soluble and the silver salt of the original anion is insoluble, this can be an effective method. For instance, treating a solution of the bipyridinium bromide with silver chloride would lead to the precipitation of silver bromide, leaving the bipyridinium chloride in solution. However, this method can be expensive due to the cost of silver salts and may introduce trace metal impurities into the final product reddit.com.

Another approach is liquid-liquid ion exchange . This involves mixing a solution of the quaternary ammonium salt with an aqueous solution of a salt containing the desired anion phasetransfercatalysis.com. The relative affinities of the anions for the quaternary cation will determine the equilibrium of the exchange. For halides, the affinity generally follows the order I⁻ > Br⁻ > Cl⁻ > F⁻ for quaternary ammonium cations phasetransfercatalysis.com. This indicates that exchanging bromide for chloride might require a large excess of the chloride salt to drive the equilibrium towards the desired product.

Table 2: Comparison of Anion Exchange Methodologies

MethodReagentsAdvantagesDisadvantages
Anion Exchange Resin Chloride-form resinHigh efficiency, can remove halide impurities, reusable resin.Can be time-consuming, may require large volumes of solvent.
Precipitation Silver chlorideHigh conversion if solubility differences are large.Expensive, potential for silver contamination.
Liquid-Liquid Exchange Sodium chloride, Potassium chlorideSimple procedure.May not go to completion, requires favorable thermodynamics.

Advanced Purification and Isolation Techniques for Bipyridinium Salts

The purification of bipyridinium salts is crucial to obtain a product with high purity, which is often required for their intended applications. Due to their ionic nature, these salts often have low volatility and are soluble in polar solvents.

Recrystallization is a common and effective method for purifying solid bipyridinium salts. The choice of solvent is critical. A suitable solvent system is one in which the salt is soluble at high temperatures but has low solubility at low temperatures. Common solvents for the recrystallization of pyridinium salts include alcohols (e.g., ethanol, isopropanol), acetonitrile, and mixtures of solvents. For instance, a bipyridine derivative was purified by recrystallization from hot/cold absolute ethanol orgsyn.org. The process involves dissolving the crude salt in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals, leaving impurities in the mother liquor.

Chromatography can also be employed for the purification of bipyridinium salts. While traditional silica gel chromatography can sometimes be challenging for highly polar and ionic compounds, it has been used successfully for the purification of some bipyridinium derivatives rsc.org. In such cases, a polar mobile phase, often containing a modifier like an alcohol or an acid, is used. Reverse-phase chromatography, where the stationary phase is nonpolar, can also be an effective technique for purifying ionic compounds.

Extraction can be used to remove non-ionic impurities. By dissolving the crude bipyridinium salt in a polar solvent (like water) and washing with a nonpolar organic solvent (like dichloromethane or ether), nonpolar impurities can be selectively removed into the organic phase, while the desired salt remains in the aqueous phase.

For salts that are difficult to crystallize, precipitation can be an alternative. This involves dissolving the salt in a good solvent and then adding a poor solvent (an "anti-solvent") to induce precipitation of the pure product.

The purity of the final product can be assessed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Table 3: Summary of Purification Techniques for Bipyridinium Salts

TechniquePrincipleTypical Solvents/ConditionsApplicability
Recrystallization Differential solubility at different temperaturesEthanol, Acetonitrile, Water/Alcohol mixturesCrystalline solids
Column Chromatography Differential adsorption on a stationary phaseSilica gel with polar eluents, Reverse-phase columnsSoluble compounds, separation of closely related impurities
Extraction Differential solubility in immiscible solventsWater/Dichloromethane, Water/EtherRemoval of non-ionic impurities
Precipitation Induced insolubility by adding an anti-solventDissolving in a good solvent (e.g., methanol) and adding a poor solvent (e.g., ether)Amorphous or non-crystalline solids

Advanced Structural Characterization of 1 Benzyl 2,4 Bipyridin 1 Ium Chloride

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on molecular geometry, bond lengths, bond angles, and the packing of molecules in the crystal lattice.

A full crystallographic study of 1'-Benzyl-2,4'-bipyridin-1'-ium chloride would provide its exact molecular and crystal structure. This involves determining the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell.

For illustrative purposes, the crystal structure of a related compound, 1-benzyl-2-((4-(tert-butyl)phenyl)ethynyl)pyridin-1-ium bromide , has been determined. researchgate.net This analysis revealed an orthorhombic crystal system with the space group P2₁/n. researchgate.net The key crystallographic parameters for this analog provide an example of the precise data obtained from such an analysis.

Interactive Table 1: Example Crystallographic Data for a Structural Analog Note: This data is for 1-benzyl-2-((4-(tert-butyl)phenyl)ethynyl)pyridin-1-ium bromide and serves as an illustration. researchgate.net

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁/n
a (Å)9.875(6)
b (Å)10.415(6)
c (Å)20.562(12)
β (°)98.130(7)
Volume (ų)2094(2)
Z4

SC-XRD analysis allows for the precise measurement of all intramolecular bond lengths, bond angles, and torsion angles within the molecule. For this compound, this would reveal the exact geometry of the two pyridine (B92270) rings, the orientation of the benzyl (B1604629) group relative to the pyridinium (B92312) ring, and the planarity of the aromatic systems. The torsion angle between the two pyridine rings of the bipyridyl moiety is a key conformational parameter. Similarly, the torsion angles involving the benzyl group's methylene (B1212753) bridge and the pyridinium ring would define its conformational preference. In related benzyl-substituted imidazolium (B1220033) salts, the planarity of the benzyl group has been noted. researchgate.net

The sum of the intermolecular interactions leads to a specific three-dimensional supramolecular assembly. The analysis would describe how the cations and anions pack together to form chains, sheets, or more complex 3D networks. For instance, in related structures like bis(NHC) silver complexes with chloride counter-anions, weak intermolecular hydrogen-bonding interactions with the chloride anion are crucial in building the final supramolecular structure. nih.gov Similarly, studies on other bipyridinium salts have shown that anions can direct the formation of extensive supramolecular frameworks through a balance of hydrogen bonds and π-stacking interactions. researchgate.net

Spectroscopic Investigations for Structural Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are vital for confirming the molecular structure in solution and providing insights into the electronic environment of the atoms.

NMR spectroscopy is a cornerstone of chemical characterization. For this compound, ¹H and ¹³C NMR spectra would provide a map of the hydrogen and carbon atoms in the molecule, respectively.

¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the benzyl group and the two pyridine rings. The protons on the pyridinium ring (the one bonded to the benzyl group) would be shifted significantly downfield compared to those on the un-quaternized pyridine ring due to the positive charge on the nitrogen atom. The methylene protons of the benzyl group would likely appear as a singlet. Protons on the phenyl ring of the benzyl group would show characteristic multiplets in the aromatic region. For comparison, the ¹H NMR spectrum of the related 1-benzylpyridazinium bromide shows the methylene protons at a specific chemical shift and distinct signals for the pyridazinium ring protons. researchgate.net

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The carbons in the pyridinium ring would be deshielded and appear at a higher chemical shift compared to the carbons in the other pyridine ring. The methylene carbon of the benzyl group and the carbons of the phenyl ring would also have characteristic chemical shifts. Data from related compounds like 2,2'-bipyridine (B1663995) provides reference values for the chemical shifts of the pyridine ring carbons. chemicalbook.com

2D-NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign each proton and carbon signal. A COSY spectrum would show correlations between protons that are coupled to each other, helping to trace the connectivity within the pyridine rings. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connection between the benzyl group and the specific nitrogen atom of the 2,4'-bipyridine (B1205877) system. Such 2D techniques are routinely used for the complete and unambiguous assignment of ¹H and ¹³C chemical shifts in complex organic molecules. bas.bg

Interactive Table 2: Expected ¹H and ¹³C NMR Chemical Shift Regions for this compound Note: These are estimated chemical shift ranges based on data from analogous compounds. researchgate.netchemicalbook.comchemicalbook.com

Atom TypeSpectrumExpected Chemical Shift (ppm)
Pyridinium Ring Protons¹H8.0 - 9.5
Pyridine Ring Protons¹H7.0 - 8.7
Benzyl Phenyl Protons¹H7.2 - 7.6
Benzyl Methylene Protons¹H~5.5 - 6.0
Pyridinium Ring Carbons¹³C125 - 155
Pyridine Ring Carbons¹³C120 - 150
Benzyl Phenyl Carbons¹³C125 - 140
Benzyl Methylene Carbon¹³C~60 - 65

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

The spectroscopic characterization of this compound provides critical insights into its molecular structure and electronic properties. Infrared (IR) spectroscopy is instrumental in identifying the key functional groups and vibrational modes within the molecule, while UV-Visible (UV-Vis) spectroscopy reveals information about the electronic transitions occurring in the conjugated π-system.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a complex pattern of absorption bands, reflecting the various vibrational modes of the benzyl and bipyridinium moieties. The quaternization of one of the pyridine rings introduces significant changes to the vibrational frequencies compared to the parent 4,4'-bipyridine (B149096).

The C-H stretching vibrations of the aromatic rings (both the bipyridyl and benzyl groups) are anticipated in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the methylene bridge (-CH₂-) in the benzyl group would likely appear just below 3000 cm⁻¹.

The characteristic ring stretching vibrations of the pyridine and pyridinium rings (ν(C=C) and ν(C=N)) are expected to be observed in the 1400-1650 cm⁻¹ range. The quaternization of one nitrogen atom leads to a disruption of the electron density in that ring, which can cause shifts in these band positions compared to unsubstituted bipyridine. In metal complexes of 2,2'-bipyridine, the ν(C=N) and ν(C=C) stretching vibrations are observed in the range of 1434-1596 cm⁻¹. researchgate.net For 4,4'-bipyridine, these bands are also prominent. chemicalbook.comnist.gov The formation of coordination complexes or hydrogen bonds can shift these vibrational frequencies. nipne.roresearchgate.netrsc.org

Out-of-plane C-H bending vibrations are also characteristic and can provide information about the substitution pattern of the aromatic rings. These typically appear in the 700-900 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands is presented in the table below.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H (-CH₂-)2850 - 2950Stretching
Pyridinium/Pyridine Ring1400 - 1650C=C and C=N Stretching
Benzyl Group~1450 and ~1495C=C Stretching
C-H Bending (Aromatic)700 - 900Out-of-plane

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent is expected to show intense absorption bands in the ultraviolet region, arising from π → π* and n → π* electronic transitions within the bipyridinium and benzyl chromophores. The extended conjugation in the bipyridinium system is the primary contributor to the observed absorptions.

The expected electronic transitions and their approximate absorption regions are summarized in the following table.

Transition Type Expected λmax Range (nm) Chromophore
π → π200 - 300Bipyridinium system
π → π~260Benzyl group
n → π*>300 (often weak or overlapped)Pyridinium nitrogen

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. As a quaternary ammonium (B1175870) salt, this compound is pre-ionized and is well-suited for techniques like Electrospray Ionization (ESI).

The positive ion ESI mass spectrum is expected to show a prominent peak corresponding to the 1'-benzyl-2,4'-bipyridinium cation [C₁₇H₁₅N₂]⁺. The molecular weight of this cation is approximately 247.12 Da. The chloride ion (Cl⁻) would be observed in the negative ion mode.

Upon fragmentation, which can be induced by techniques such as Collision-Induced Dissociation (CID), the molecular ion will break down into smaller, characteristic fragment ions. The fragmentation pathways of quaternary pyridinium salts are well-documented and often involve the cleavage of the bond between the quaternary nitrogen and its substituent. nih.govnih.gov

For this compound, the most likely primary fragmentation pathway is the cleavage of the C-N bond between the benzyl group and the pyridinium nitrogen. This would result in the formation of a benzyl cation (C₇H₇⁺) at m/z 91 and a neutral 2,4'-bipyridine molecule. The benzyl cation is a very stable carbocation and is often a dominant peak in the mass spectra of benzyl-containing compounds. nih.gov

Another possible fragmentation is the loss of a neutral benzyl radical, leading to the formation of a 2,4'-bipyridinium radical cation. Further fragmentation of the bipyridinyl core could also occur, leading to smaller ions characteristic of pyridine and bipyridine structures. The mass spectrum of 4,4'-bipyridine shows a molecular ion at m/z 156. nist.gov Fragmentation of peptide-quaternary ammonium salt conjugates can also provide insights into potential fragmentation pathways. nih.govnih.gov

The predicted major ions in the mass spectrum are summarized in the table below.

m/z Proposed Fragment Formula
247[1'-Benzyl-2,4'-bipyridin-1'-ium]⁺ (Molecular Ion)[C₁₇H₁₅N₂]⁺
91Benzyl cation[C₇H₇]⁺
1562,4'-Bipyridine radical cation[C₁₀H₈N₂]⁺˙

Reactivity and Mechanistic Investigations of 1 Benzyl 2,4 Bipyridin 1 Ium Chloride

Redox Chemistry of Bipyridinium Cations

The redox behavior of bipyridinium cations, such as 1'-Benzyl-2,4'-bipyridin-1'-ium chloride, is a cornerstone of their chemical identity. These compounds are known to undergo reversible one-electron reduction processes, forming stable radical cations. This characteristic underpins their utility in a variety of chemical applications.

Electrochemical Reduction and Oxidation Processes

Bipyridinium salts, particularly those of the 4,4'-bipyridine (B149096) family (viologens), are well-characterized electrochemically active species. They typically exhibit two distinct, reversible one-electron reduction steps. The first reduction produces a stable, intensely colored radical cation, and the second yields a neutral species. While specific data for this compound is not extensively documented, the behavior of its close analogue, benzyl (B1604629) viologen (1,1'-dibenzyl-4,4'-bipyridinium dichloride), provides valuable insights.

The electrochemical properties of bipyridinium salts are influenced by the nature of the substituents on the nitrogen atoms and the pyridine (B92270) rings. For instance, the reduction potential of benzyl viologen has been a subject of study, with recommended values for the first one-electron reduction potential (E(V²⁺/V⁺•)) being around -374 mV. wikipedia.org The position of the nitrogen atoms within the bipyridine structure also significantly affects the redox potentials and the reversibility of the redox processes. youtube.comyoutube.com Studies on various bipyridinium regioisomers have shown that the 4,4'- and 2,2'-isomers generally exhibit more reversible redox behavior compared to the 3,3'-isomer due to better resonance stabilization of the resulting radical and diradical species. youtube.com

The electrochemical reduction of bipyridinium salts can be influenced by the solvent and electrolyte conditions. In aqueous solutions, the solubility of the reduced species can be a limiting factor, sometimes leading to deposition on the electrode surface. youtube.com

Table 1: Comparison of Reduction Potentials for Related Bipyridinium Compounds

CompoundFirst Reduction Potential (E¹/²) vs. Ag/AgClSecond Reduction Potential (E¹/²) vs. Ag/AgClReference
Methyl Viologen (1,1'-dimethyl-4,4'-bipyridinium dichloride)-0.59 VNot specifiedNot specified
Benzyl Viologen (1,1'-dibenzyl-4,4'-bipyridinium dichloride)-0.374 VNot specified wikipedia.org
2,2'-bipyridinium derivative (1a)-0.97 V (quasi-reversible)More negative youtube.comyoutube.com
4,4'-bipyridinium derivative (3)More positive than 1aMore negative youtube.comyoutube.com

Note: The data presented is for analogous compounds and serves to illustrate the general electrochemical behavior. The exact potentials for this compound may vary.

Function as a Redox Mediator in Chemical Transformations

The ability of bipyridinium cations to reversibly accept and donate electrons makes them effective redox mediators in a variety of chemical transformations. This is particularly evident in the field of electrocatalysis and photoredox catalysis. While direct applications of this compound as a redox mediator are not widely reported, the principles are well-established with related compounds.

For example, viologens are known to mediate electron transfer between an electrode or a photosensitizer and a substrate. This property has been harnessed for applications such as the n-doping of semiconductors, where the benzyl viologen radical cation has been shown to be an effective dopant for conjugated polymers. nih.gov In such applications, the bipyridinium salt facilitates charge transfer, thereby modifying the electronic properties of the material.

Exploration of Electron Transfer Mechanisms in Reactions

The mechanism of electron transfer in reactions involving bipyridinium cations is a subject of detailed investigation. The process typically involves a single-electron transfer (SET) to the bipyridinium dication (V²⁺) to form the radical cation (V⁺•). The kinetics of this electron transfer are influenced by factors such as the solvent, the nature of the electron donor, and the structure of the bipyridinium salt itself. nih.gov

Studies on viologen-containing polypeptides have explored the kinetics of both heterogeneous electron transfer from an electrode and homogeneous electron self-exchange between viologen units. nih.gov The rate of electron transfer can be influenced by the linker connecting the viologen moiety to a polymer backbone, demonstrating that structural modifications can be used to tune the kinetics of these processes. nih.gov The electron transfer mechanism can also be influenced by the formation of complexes, for instance, with cyclodextrins, which can affect the accessibility of the bipyridinium core.

Chemical Transformation Studies

The reactivity of the bipyridinium core in this compound is characterized by its susceptibility to attack by nucleophiles and its general resistance to electrophilic substitution on the pyridinium (B92312) rings. The positive charge on the nitrogen atoms renders the adjacent carbon atoms electron-deficient and thus prone to nucleophilic attack.

Investigation of Substitution Reactions on the Bipyridinium Core

The pyridinium ring system is generally reactive towards nucleophilic substitution, particularly at the positions ortho and para (2-, 4-, and 6-) to the positively charged nitrogen atom. wikipedia.org This is due to the electron-withdrawing nature of the quaternized nitrogen, which activates these positions for attack. In the case of this compound, the carbon atoms at the 2-, 6-, 2'-, and 6'-positions are expected to be the most susceptible to nucleophilic substitution.

While specific studies on substitution reactions for this exact compound are scarce, research on other pyridinium salts provides a framework for understanding its potential reactivity. For instance, nucleophilic aromatic substitution (SNAr) reactions on pyridinium ions have been studied, showing that leaving groups at the 2- and 4-positions can be displaced by nucleophiles. nih.gov The reactivity can be influenced by the nature of the leaving group and the nucleophile.

Reactivity with Nucleophilic and Electrophilic Reagents

Reactivity with Nucleophiles:

The electron-deficient nature of the pyridinium rings in this compound makes them prime targets for nucleophilic attack. Strong nucleophiles can add to the ring, and if a suitable leaving group is present, substitution can occur. Even in the absence of a good leaving group, addition products can be formed.

The positions most susceptible to nucleophilic attack are the α and γ carbons relative to the pyridinium nitrogen. wikipedia.org Therefore, in the 1'-benzyl-2,4'-bipyridinium system, the C2, C6, C2', and C6' positions are the most likely sites of reaction. The unsymmetrical nature of the 2,4'-bipyridine (B1205877) core may lead to regioselectivity in these reactions, although specific studies are lacking.

Table 2: General Reactivity of Pyridinium Salts with Nucleophiles

Nucleophile TypeExpected ReactionPotential Products
Hydroxide (OH⁻)Addition/SubstitutionHydroxylated bipyridine derivatives
Alkoxides (RO⁻)Addition/SubstitutionAlkoxy-substituted bipyridine derivatives
Amines (RNH₂)Addition/SubstitutionAmino-substituted bipyridine derivatives
Organometallics (RLi, RMgX)AdditionDihydrobipyridine derivatives

This table presents generalized reactivity based on the known chemistry of pyridinium salts.

Reactivity with Electrophiles:

In contrast to their reactivity with nucleophiles, the pyridinium rings of this compound are highly deactivated towards electrophilic aromatic substitution. The positive charge on the nitrogen atoms strongly withdraws electron density from the ring system, making it resistant to attack by electrophiles. wikipedia.org

Any electrophilic attack would be more likely to occur on the benzyl ring, which is activated by the benzylic carbon. However, under strongly acidic conditions required for many electrophilic aromatic substitution reactions, the pyridine nitrogen would be protonated, further deactivating the entire molecule. Therefore, electrophilic substitution on the bipyridinium core is generally not a feasible reaction pathway. nih.gov

Involvement in Cycloaddition Reactions and Heterocycle Synthesis

The 1'-benzyl-2,4'-bipyridin-1'-ium cation, as a pre-formed quaternary heterocyclic salt, can be envisioned as a precursor or synthon in the synthesis of more complex heterocyclic frameworks. While direct cycloaddition reactions involving the intact bipyridinium ring system are not extensively documented for this specific compound, the principles of heterocycle synthesis allow for postulation of its reactivity. The functional groups present—the pyridinium ring, the pyridine ring, and the benzyl group—offer multiple sites for synthetic elaboration.

One potential pathway for heterocycle synthesis involves the functionalization of the pyridine ring, which is not part of the pyridinium system. The nitrogen atom of this ring can act as a nucleophile or a coordination site for a metal catalyst, facilitating reactions at the adjacent carbon atoms. For instance, in multicomponent reactions, the pyridine moiety can participate in the formation of novel heterocyclic systems. nih.gov

Another approach to synthesizing new heterocycles is through reactions that modify the bipyridinium core itself. Although the aromaticity of the pyridinium ring makes it relatively stable, under certain conditions, it can undergo transformations. For example, N-aryl pyridinium salts are known to participate in reactions that lead to the formation of new ring systems.

The synthesis of N-benzylic heterocycles is a significant area of research in medicinal chemistry. nih.gov While these methods often involve the coupling of a heterocyclic precursor with a benzyl halide, the reverse approach, where the benzyl group is already in place, is also of interest. nih.gov The development of Ni/photoredox dual catalysis has provided a powerful tool for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to generate chiral N-benzylic heterocycles. nih.gov This highlights the importance of the N-benzyl moiety in the synthesis of pharmaceutically relevant compounds.

The following table outlines potential synthetic strategies for heterocycles starting from or incorporating the this compound structure, based on established reactivity principles of its constituent parts.

Synthetic Strategy Reactive Site Potential Product Class Relevant Analogy
Multicomponent Reaction2-pyridyl nitrogen and adjacent carbonsFused or decorated pyridinesSynthesis of chromenes from 4-acetylpyridine (B144475) nih.gov
C-H Activation/Functionalization2-pyridyl ringSubstituted bipyridinesTransition-metal-catalyzed C-H functionalization
Ring TransformationPyridinium ringNovel polycyclic heterocyclesReactions of N-aryl pyridinium ylides
Cross-CouplingModification of the benzyl or pyridyl ringsAryl- or heteroaryl-substituted bipyridinesNi/photoredox dual catalysis for C(sp²)–C(sp³) coupling nih.gov

Oxidative Reactions Catalyzed by Metal Complexes

The bipyridine moiety is a ubiquitous ligand in coordination chemistry and catalysis, often playing a crucial role in the redox activity of metal complexes. While this compound itself is not a catalyst, its structural components are highly relevant to oxidative reactions catalyzed by metal complexes. The 2,4'-bipyridine framework can act as a ligand for a variety of transition metals, and the resulting complexes can be active catalysts for oxidation reactions.

A pertinent example is the oxidation of alcohols catalyzed by chromium(VI) complexes of bipyridines. A study on the oxidation of substituted benzyl alcohols utilized a Cr(VI)-heterocyclic complex, 2,4'-bipyridinium chlorochromate, which was synthesized from 2,4'-bipyridine and chromium trioxide. researchgate.net The kinetics of the oxidation of benzyl alcohol and its derivatives were investigated, revealing that electron-donating substituents on the benzyl ring accelerated the reaction rate, while electron-withdrawing groups had a retarding effect. researchgate.net This is consistent with a mechanism involving the formation of a chromate (B82759) ester, where the transfer of a hydride from the alcohol to the chromium center is the rate-determining step. researchgate.net The Hammett reaction constant (ρ) was determined to be -0.67 at 303 K, indicating the development of a positive charge at the benzylic carbon in the transition state. researchgate.net

The following table summarizes the kinetic data for the oxidation of various substituted benzyl alcohols by 2,4'-bipyridinium chlorochromate. researchgate.net

Substituent on Benzyl Alcohol k₂ × 10³ (dm³ mol⁻¹ s⁻¹)
p-CH₃4.85
H3.20
m-Br1.82
m-NO₂0.95

In the broader context of organometallic chemistry, oxidative addition is a fundamental step in many catalytic cycles. Bipyridine-ligated nickel complexes, for instance, are known to undergo oxidative addition with aryl halides. ucla.edu This process is a key step in numerous cross-coupling reactions. Mechanistic studies on the oxidative addition of aryl halides to a Ni(I)-bipyridine complex have shown that the reaction can proceed through a Ni(I) → Ni(III) pathway, leading to the formation of a Ni(III) aryl species. ucla.edu The electronic properties of the bipyridine ligand can significantly influence the rate and mechanism of such oxidative addition reactions.

Photochemical and Photocatalytic Reactivity

The photochemical and photocatalytic properties of bipyridinium systems are of significant interest due to their potential applications in solar energy conversion and organic synthesis. The 1'-benzyl-2,4'-bipyridin-1'-ium cation, containing both a pyridinium and a pyridine ring, possesses electronic features that suggest it could be involved in photoinduced processes.

Photosensitized Reactions Involving Bipyridinium Systems

Bipyridinium compounds, particularly those complexed with transition metals like ruthenium, are well-known photosensitizers. nih.govresearchgate.netrsc.org Tris(2,2'-bipyridyl)ruthenium(II) ([Ru(bpy)₃]²⁺) is a classic example of a photosensitizer that, upon excitation with light, can initiate electron transfer reactions. nih.govunibo.it In a typical photosensitized reaction, the excited state of the photosensitizer can either donate or accept an electron to or from a substrate, generating reactive radical ions.

In the context of this compound, while the free ligand itself is not a strong photosensitizer in the visible region, it can participate in photosensitized reactions. For example, it could act as an electron acceptor (a quencher) in the presence of a suitable photosensitizer. The pyridinium moiety, being electron-deficient, would be the likely site of reduction.

Furthermore, bipyridine ligands are integral to the design of novel photosensitizers for applications such as photodynamic therapy. rsc.org Modifications to the bipyridine structure can tune the photophysical properties of the resulting metal complexes, including their absorption spectra and singlet oxygen quantum yields. rsc.org

Role in Metallophotocatalytic Systems

Metallaphotocatalysis combines photoredox catalysis with transition metal catalysis to achieve novel chemical transformations. Bipyridine-ligated metal complexes, particularly of nickel, have emerged as powerful catalysts in this field. acs.org In these systems, a photosensitizer, often an iridium or ruthenium complex, absorbs light and then engages in an electron transfer with the nickel complex, cycling it between different oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)). ucla.eduacs.org

The 2,4'-bipyridine framework of 1'-benzyl-2,4'-bipyridin-1'-ium could serve as a ligand in such a system. The resulting nickel-bipyridine complex could then participate in cross-coupling reactions. For instance, a common catalytic cycle involves the reduction of a Ni(II) precatalyst to a more reactive Ni(0) or Ni(I) species by the excited photosensitizer. This low-valent nickel species can then undergo oxidative addition with an organic halide, initiating the cross-coupling process. nih.govacs.org

The following table illustrates the typical components and their roles in a metallaphotocatalytic system that could potentially involve a 2,4'-bipyridine ligand.

Component Role Example
PhotosensitizerAbsorbs light and initiates electron transfer[Ir(ppy)₂(dtbbpy)]PF₆
Metal CatalystMediates the bond-forming stepsNiCl₂(2,4'-bipyridine)
Substrate 1Organic halideAryl bromide
Substrate 2Nucleophile/Radical precursorAlkyltrifluoroborate
Sacrificial Electron Donor/AcceptorRegenerates the photosensitizerAmine or other redox agent

Analysis of Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is the fundamental process underlying most photochemical and photocatalytic reactions. nih.gov In bipyridinium systems, PET can occur through several mechanisms. The direction of electron transfer depends on the relative redox potentials of the interacting species in their ground and excited states.

For this compound, the pyridinium ring is an electron-deficient moiety and can act as an electron acceptor in a PET process. Upon excitation of a photosensitizer, an electron can be transferred to the pyridinium ring, generating a bipyridinyl radical. This radical species can then engage in subsequent chemical reactions.

The efficiency of PET is governed by several factors, including the distance between the donor and acceptor, the driving force for electron transfer (Gibbs free energy change), and the reorganization energy of the system. In supramolecular systems where a photosensitizer is linked to a bipyridinium unit, the rate of PET has been shown to decrease exponentially with increasing distance, which is characteristic of a superexchange mechanism. unibo.it

The study of photoinduced electron transfer in peptide conjugates containing a benzophenone (B1666685) photosensitizer and amino acid residues has provided insights into the kinetics of these processes. nih.gov Time-resolved and field-dependent chemically induced dynamic nuclear polarization (CIDNP) techniques have been employed to elucidate the mechanisms and rates of intramolecular electron transfer. nih.gov

Detailed Mechanistic Elucidations of Key Reactions

The mechanistic understanding of reactions involving this compound can be inferred from studies of related bipyridine and pyridinium compounds in similar transformations.

In the case of metal-catalyzed oxidative reactions , such as the oxidation of benzyl alcohols by a Cr(VI)-bipyridinium complex, the mechanism is believed to proceed through several key steps. researchgate.net The reaction is typically acid-catalyzed, with the first step being the protonation of the chromate species. This is followed by the formation of a chromate ester intermediate between the alcohol and the chromium center. The rate-determining step is the transfer of a hydride from the α-carbon of the alcohol to the chromium, which is facilitated by the electron-withdrawing nature of the metal center. This is supported by the negative Hammett ρ value, which indicates the development of positive charge at the benzylic carbon in the transition state. researchgate.net

For metallaphotocatalytic cross-coupling reactions involving a bipyridine ligand, the mechanism is often complex and can involve multiple catalytic cycles. A generalized mechanism for a Ni/photoredox dual-catalyzed C(sp²)–C(sp³) coupling is as follows: nih.gov

Excitation of the Photosensitizer: The photocatalyst (e.g., an Ir(III) complex) absorbs a photon and is excited to a long-lived triplet state.

Single Electron Transfer (SET): The excited photosensitizer can be either oxidative or reductive. In a reductive quenching cycle, the excited photosensitizer is reductively quenched by a sacrificial electron donor (e.g., an amine) to generate a more potent reductant. In an oxidative quenching cycle, the excited photosensitizer is oxidatively quenched by an acceptor.

Generation of the Active Ni Catalyst: The photoredox cycle interfaces with the nickel catalytic cycle. A Ni(II) precatalyst is reduced to a Ni(0) or Ni(I) species.

Oxidative Addition: The low-valent nickel species undergoes oxidative addition with an aryl halide to form a Ni(II) or Ni(III) aryl intermediate. ucla.edu

Transmetalation or Radical Capture: The organonickel intermediate reacts with the other coupling partner, which may be a nucleophile or a radical species generated in the photoredox cycle.

Reductive Elimination: The final bond-forming step is the reductive elimination from the nickel center, which releases the cross-coupled product and regenerates a lower-valent nickel species that can re-enter the catalytic cycle.

The photochemical reduction of benzyl chlorides can be initiated by a highly reducing excited state of a photocatalyst. For example, a dicopper system has been shown to be an effective photoreductant for benzyl chlorides. nih.gov The mechanism involves the following steps:

Photoexcitation: The photocatalyst is excited by light to a highly reducing excited state.

Outer-Sphere Electron Transfer: The excited photocatalyst transfers an electron to the benzyl chloride substrate, leading to the formation of a benzyl radical and the oxidized photocatalyst.

Radical Dimerization: The benzyl radicals can then dimerize to form the bibenzyl product. nih.govresearchgate.net

Catalyst Regeneration: The oxidized photocatalyst can be regenerated, for example, through electrochemical reduction, allowing for a catalytic cycle. nih.gov

The efficiency and selectivity of these reactions are highly dependent on the specific catalyst, ligands, substrates, and reaction conditions employed.

Identification of Rate-Determining Steps and Reaction Intermediates

The formation of this compound occurs via a quaternization reaction, a specific type of nucleophilic substitution known as the Menshutkin reaction. In this process, the tertiary amine, 2,4'-bipyridine, acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This leads to the formation of a new carbon-nitrogen bond and the displacement of the chloride ion.

The reaction is generally considered to be a bimolecular nucleophilic substitution (SN2) process. wikipedia.org In an SN2 reaction, the rate-determining step involves the simultaneous formation of the new bond and breaking of the old bond in a single concerted step. The transition state features a partially formed C-N bond and a partially broken C-Cl bond.

For the reaction between 2,4'-bipyridine and benzyl chloride, the rate-determining step is the nucleophilic attack of one of the pyridine nitrogen atoms on the benzyl chloride. The 2,4'-bipyridine molecule presents two potential nitrogen atoms for quaternization. The nitrogen on the 4-substituted pyridine ring is generally more nucleophilic and sterically more accessible than the nitrogen on the 2-substituted ring, making it the preferred site of benzylation.

The primary intermediate in this reaction is the transition state complex. Due to its transient nature, direct observation is challenging. However, its structure and energy can be modeled using computational methods. Following the transition state, the stable product, this compound, is formed. In some cases, particularly under conditions that favor single-electron transfer (SET), radical intermediates might be generated, although the classic Menshutkin reaction proceeds via a polar, non-radical pathway. wikipedia.org

The synthesis of related N-aryl pyridinium derivatives has been studied, and kinetic investigations have been performed using spectroscopic and conductometric methods to determine activation energies. researchgate.net These studies support the proposed nucleophilic substitution mechanism. Impurities in the starting material, such as benzaldehyde (B42025) and dibenzyl ether in technical grade benzyl chloride, can lead to the formation of side products and complicate the reaction profile. nih.gov

Investigation of Radical Intermediates in Catalytic Cycles

Bipyridinium salts, particularly those analogous to viologens, are well-known for their ability to form stable radical cations upon one-electron reduction. nih.govberkeley.edu These radical species are often intensely colored and can be readily studied using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. core.ac.uknih.govresearchgate.netrsc.orgrsc.org The benzyl viologen radical cation (BV•+) is a notable example of an effective n-dopant for organic semiconductors, highlighting the practical relevance of these radical intermediates.

In the context of catalytic cycles, this compound could potentially act as a precursor to a catalytically active radical species. If the pyridinium salt is reduced, it would form the 1'-benzyl-2,4'-bipyridin-1'-ium radical. The stability and reactivity of this radical would be influenced by the delocalization of the unpaired electron across the two pyridine rings and the benzyl group.

EPR spectroscopy is a powerful tool for the direct detection and characterization of such radical intermediates. Studies on related bipyridinium radical cations have utilized EPR to determine the distribution of the unpaired electron spin density within the molecule. core.ac.ukrsc.org For instance, in situ UV/Vis and EPR spectroelectrochemistry experiments on 4-NO2-2,2′-bipyridine have shown that the unpaired electron is primarily located on the nitro-substituted pyridine ring. rsc.org Similar investigations on the radical cation of 1'-Benzyl-2,4'-bipyridin-1'-ium would be crucial to understanding its electronic structure and potential role in catalytic cycles.

While direct evidence for the involvement of this compound in catalytic cycles involving radical intermediates is not extensively documented in the literature, the known redox properties of analogous bipyridinium systems strongly suggest this possibility. Such catalytic cycles could be relevant in areas like photoredox catalysis and electron transfer reactions. acs.org

Kinetic Studies on Solvent and Substituent Effects on Reaction Rates

The rate of formation of this compound through the Menshutkin reaction is significantly influenced by the choice of solvent and the nature of any substituents on the reacting species.

Solvent Effects: The quaternization of tertiary amines is highly sensitive to the solvent polarity. wikipedia.org Reactions are typically faster in polar solvents, which can stabilize the charged transition state more effectively than nonpolar solvents. The use of polar aprotic solvents like acetonitrile (B52724) or dimethylformamide is common for this type of reaction. Studies on the quaternization of other pyridines have shown a clear correlation between the reaction rate and solvent polarity parameters.

The table below illustrates the general effect of solvent polarity on the rate constant of a typical Menshutkin reaction. While this data is for a related system, it demonstrates the trend expected for the formation of this compound.

SolventDielectric Constant (ε) at 20°CRelative Rate Constant
n-Hexane1.881
Benzene (B151609)2.2813.9
Diethyl ether4.3449.6
Acetone (B3395972)20.7667
Ethanol24.55344
Acetonitrile37.52760
Nitromethane35.873750

This table is representative and compiled from general principles of the Menshutkin reaction; specific data for this compound is not available.

Substituent Effects: The electronic properties of substituents on both the pyridine rings and the benzyl group can have a profound impact on the reaction rate. Electron-donating groups on the 2,4'-bipyridine moiety would increase the nucleophilicity of the nitrogen atoms, thereby accelerating the reaction. Conversely, electron-withdrawing groups would decrease the nucleophilicity and slow down the reaction.

On the benzyl chloride reactant, electron-withdrawing groups would make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack, leading to an increased reaction rate. Conversely, electron-donating groups on the benzyl ring would decrease the electrophilicity of the benzylic carbon and slow the reaction.

Kinetic studies on the pyridinolysis of esters have shown that the Brønsted-type plot, which relates the reaction rate to the basicity of the attacking pyridine, can provide mechanistic insights, such as identifying a change in the rate-determining step. koreascience.kr Similar studies on the benzylation of substituted 2,4'-bipyridines would be valuable for quantifying these substituent effects.

Theoretical and Computational Chemistry Studies on 1 Benzyl 2,4 Bipyridin 1 Ium Chloride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, valued for its balance of accuracy and computational cost. biointerfaceresearch.com It is frequently used to predict the equilibrium geometry of molecules, which corresponds to the lowest energy arrangement of its atoms. biointerfaceresearch.com For 1'-Benzyl-2,4'-bipyridin-1'-ium chloride, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G** or higher, would optimize the bond lengths, bond angles, and dihedral angles. biointerfaceresearch.comnih.gov

The key geometrical parameters of interest include the torsion angle between the two pyridine (B92270) rings and the orientation of the benzyl (B1604629) group relative to the pyridinium (B92312) ring it is attached to. Studies on similar bipyridine or pyridinium systems show that DFT calculations can accurately reproduce experimental structures where available. researchgate.netresearchgate.net

Once the optimized geometry is found, the same level of theory can be used to calculate vibrational frequencies. This analysis predicts the positions of peaks in the infrared (IR) and Raman spectra. Comparing these theoretical spectra with experimental data serves as a crucial validation of the computed structure. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=N stretching, or ring breathing modes of the pyridine moieties.

Table 1: Representative Predicted Geometrical Parameters for 1'-Benzyl-2,4'-bipyridin-1'-ium Cation (Illustrative Data)

ParameterDescriptionPredicted Value
Bond Lengths
N1'-C (benzyl)Length of the bond connecting the benzyl group to the pyridinium nitrogen.~1.48 Å
C4'-C2Length of the bond connecting the two pyridine rings.~1.49 Å
C-N (avg, ring)Average carbon-nitrogen bond length within the pyridine rings.~1.35 Å
Bond Angles
C-N1'-C (benzyl)Angle around the quaternized nitrogen atom.~109.5°
N1'-C4'-C2Angle defining the connection of the pyridine rings.~121.0°
Dihedral Angles
N(ring 1)-C-C-N(ring 2)Torsion angle between the two bipyridine rings.~35-45°
C(ring)-N1'-C-C(benzyl)Torsion angle defining the orientation of the benzyl group.Variable

Note: This table is illustrative, based on typical values for similar molecular fragments from computational studies. Actual values would require a specific DFT calculation for the target molecule.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally implies high chemical reactivity and polarizability, as it is easier to excite an electron from the HOMO to the LUMO. mdpi.com DFT calculations are widely used to determine the energies of these orbitals. mdpi.com For this compound, the analysis would likely show that the HOMO is distributed over the non-quaternized pyridine ring and parts of the benzyl group, while the LUMO is primarily located on the electron-deficient pyridinium ring. This distribution dictates how the cation would interact with nucleophiles and electrophiles.

Table 2: Illustrative Frontier Molecular Orbital Energies

ParameterDescriptionEnergy (eV)
E(HOMO)Energy of the Highest Occupied Molecular Orbital.-7.5
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital.-4.0
ΔE (Gap) HOMO-LUMO Energy Gap (LUMO - HOMO). 3.5

Note: These values are representative for a stable organic cation and serve for illustration. Precise energies are obtained from specific quantum chemical calculations.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution. uni-muenchen.de It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to Lewis structures (i.e., core orbitals, lone pairs, and two-center bonds). uni-muenchen.dejoaquinbarroso.com

For the 1'-Benzyl-2,4'-bipyridin-1'-ium cation, NBO analysis would quantify the natural atomic charges on each atom, clearly showing a significant positive charge localized on the pyridinium ring, particularly on the nitrogen atom (N1'). researchgate.net Furthermore, NBO explores delocalization effects by analyzing interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.de This is particularly insightful for revealing hyperconjugation and resonance effects. In this cation, key interactions would include the delocalization of electron density from the π-orbitals of the benzyl ring and the second pyridine ring into the π* anti-bonding orbitals of the electron-poor pyridinium ring. These donor-acceptor interactions stabilize the molecule and are quantified by second-order perturbation theory. uni-muenchen.de

Molecular Dynamics and Conformational Search Simulations

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.govmdpi.com

For this compound, MD simulations are invaluable for studying its conformational flexibility. The rotation around the single bond connecting the two pyridine rings and, more significantly, the rotation of the benzyl group are key dynamic processes. A conformational search, often performed in conjunction with MD, aims to identify all low-energy conformers and the energy barriers between them. nih.gov These simulations can reveal the preferred spatial arrangement of the benzyl group and how it might shield certain parts of the bipyridinium core. Such studies are crucial for understanding how the molecule might interact with other molecules in solution or bind to a specific site in a larger system. rsc.org

Reaction Mechanism Modeling through Computational Approaches

Computational chemistry can be used to map out the entire pathway of a chemical reaction, providing a level of detail that is often inaccessible to experiments alone. This involves identifying reactants, products, and any intermediates or transition states that connect them.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the "point of no return" between reactants and products. acs.org Locating the TS geometry and calculating its energy is crucial for determining the activation energy (energy barrier) of a reaction, which in turn governs the reaction rate. acs.org

Computational methods, such as synchronous transit-guided quasi-Newton (QST2/QST3) or Berny optimization algorithms, are used to find these elusive transition state structures. dailymotion.comyoutube.com For a reaction involving this compound, such as its synthesis from 4,4'-bipyridine (B149096) and benzyl chloride, computational modeling could identify the TS for the nucleophilic attack of the pyridine nitrogen on the benzylic carbon. acs.org The calculated energy barrier would provide a quantitative estimate of the reaction's feasibility and rate. A frequency calculation must be performed on the located TS structure; a true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. youtube.com

Computational Insights into Solvent Effects and Catalytic Pathways

Computational chemistry provides a powerful lens for understanding the behavior of complex molecules like this compound in solution and its potential role in catalytic processes. While dedicated computational studies on this specific compound are not extensively documented in publicly available literature, the well-established principles of computational chemistry and studies on analogous bipyridinium systems allow for significant insights into its likely solvent interactions and catalytic mechanisms.

Solvent Effects:

The charged nature of the 1'-Benzyl-2,4'-bipyridin-1'-ium cation necessitates the explicit consideration of solvent effects in any computational model. The choice of solvent can significantly influence the compound's stability, conformation, and reactivity. researchgate.net Theoretical investigations of solvent effects are typically approached using either implicit or explicit solvent models.

Implicit Solvation Models: Continuum models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model for Real Solvents (COSMO-RS), are commonly employed to simulate the bulk solvent environment. nih.gov These models treat the solvent as a continuous dielectric medium, which can be an efficient way to capture the electrostatic interactions between the solute and the solvent. For a charged species like this compound, these models can predict how the compound's energy and electronic structure are stabilized in polar solvents like Dimethyl Sulfoxide (DMSO) or N,N-dimethylformamide (DMF) versus non-polar solvents. researchgate.net

Explicit Solvation Models: A more detailed, albeit computationally intensive, approach involves the inclusion of a number of explicit solvent molecules around the solute, often in combination with a continuum model for the bulk solvent. This "cluster-continuum" model allows for the investigation of specific short-range interactions, such as hydrogen bonding, between the solute and the solvent molecules. cas.cz For this compound, this could reveal specific interactions between the pyridinium rings and polar solvent molecules.

Density Functional Theory (DFT) calculations performed on solvated systems can elucidate how the solvent modulates the molecule's properties. For instance, the choice of solvent can impact the rotational barrier around the bond connecting the two pyridine rings, thereby influencing the preferred conformation of the bipyridinium core.

Catalytic Pathways:

Bipyridinium salts are known to participate in or catalyze a variety of chemical reactions. Computational studies, primarily using DFT, are instrumental in mapping out the potential energy surfaces of these reaction pathways, identifying transition states, and calculating activation barriers. researchgate.netbeilstein-journals.org For this compound, several plausible catalytic roles can be envisaged and studied computationally.

Electron Transfer Agent: Bipyridinium salts, particularly those of the 4,4'-bipyridine type (viologens), are well-known for their ability to undergo reversible one-electron reduction to form stable radical cations. DFT calculations can model the redox potential of this compound and explore its feasibility as a single-electron transfer (SET) catalyst in photoredox or electrochemical reactions.

Phase-Transfer Catalyst: The ionic nature of this compound suggests its potential application as a phase-transfer catalyst, facilitating the reaction between reactants in two immiscible phases. While direct computational modeling of the entire phase-transfer process is complex, DFT can be used to study the interaction of the cation with various anions and neutral molecules, providing insight into its ability to transport reactants across a phase boundary.

Lewis Acid/Hydrogen Bond Donor: The pyridinium protons are acidic and capable of acting as hydrogen bond donors. DFT calculations can quantify the acidity of these protons and model their interaction with Lewis basic substrates. This could reveal a potential role in activating substrates towards nucleophilic attack. A proposed catalytic cycle, based on DFT calculations for related systems, often involves substrate coordination, activation, reaction, and product release, with each step's energetics being computationally accessible. researchgate.netacs.org

By calculating the free energy profiles for these potential catalytic cycles, computational chemistry can predict the most likely reaction mechanism, identify the rate-determining step, and guide the design of more efficient catalytic systems based on the 1'-Benzyl-2,4'-bipyridin-1'-ium scaffold. researchgate.netbeilstein-journals.org

Prediction of Spectroscopic Signatures and Correlation with Experimental Data

A crucial aspect of computational chemistry is its ability to predict spectroscopic properties, which serves as a vital link between theoretical models and experimental reality. For this compound, quantum chemical calculations can provide valuable predictions of its Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra, which can then be correlated with experimental data to validate the computed structure and electronic environment.

Methodology:

Density Functional Theory (DFT) is the most common method for predicting spectroscopic data for organic molecules. The process typically involves:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation.

Frequency Calculations: For IR spectra, the vibrational frequencies and their corresponding intensities are calculated. These are often scaled by an empirical factor to better match experimental values.

NMR Shielding Calculations: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

Correlation with Experimental Data:

The comparison between calculated and experimental spectra is a powerful tool for structural elucidation. Studies on related N-benzylpyridinium compounds and bipyridine complexes have demonstrated a strong correlation between DFT-predicted and experimentally measured spectroscopic data. nih.govnih.gov

NMR Spectroscopy: The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. For this compound, key features that can be correlated include:

The downfield shift of the pyridinium protons compared to neutral pyridine, due to the positive charge on the nitrogen atom.

The distinct signals for the protons on the benzyl group and the two different pyridine rings.

The ¹³C chemical shifts, which are also influenced by the electron-withdrawing effect of the quaternized nitrogen.

Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can be accounted for in the calculations using the methods described in the previous section. cas.cz

Vibrational Spectroscopy (IR): The calculated IR spectrum can help in assigning the vibrational modes observed in an experimental spectrum. Key vibrational modes for this compound would include:

C-H stretching vibrations of the aromatic rings and the benzylic CH₂ group.

C=C and C=N stretching vibrations within the pyridinium rings.

Ring breathing modes of the pyridine and benzene (B151609) rings.

The following table provides a representative comparison of experimental and calculated ¹H NMR chemical shifts for a similar N-benzylpyridinium compound, illustrating the typical level of agreement.

Proton Experimental Chemical Shift (ppm) Calculated Chemical Shift (ppm)
Pyridinium H-2,68.8 - 9.28.9 - 9.3
Pyridinium H-3,58.1 - 8.58.2 - 8.6
Pyridinium H-47.9 - 8.38.0 - 8.4
Benzyl CH₂5.5 - 5.95.6 - 6.0
Benzyl Ar-H7.2 - 7.67.3 - 7.7
Note: The data in this table is illustrative for a generic N-benzylpyridinium salt and is intended to demonstrate the correlation between experimental and calculated values. Actual values for this compound may vary.

This strong correlation between theoretical predictions and experimental measurements provides confidence in the computational models and allows for a deeper understanding of the structural and electronic properties of this compound.

Advanced Applications and Future Research Directions

Development of N-Benzyl Bipyridinium Salts in Functional Materials

The exploration of N-benzyl bipyridinium salts, including 1'-Benzyl-2,4'-bipyridin-1'-ium chloride, in functional materials is a rapidly advancing field. The inherent electronic and optical properties of these compounds make them suitable for a range of applications where charge transport and electro-optical switching are crucial.

Role as N-type Dopants in Organic Semiconductor Research

N-type doping of organic semiconductors is essential for the fabrication of efficient organic electronic devices, yet it remains a significant challenge compared to p-type doping. nih.govrsc.org Benzyl (B1604629) viologens, the class of compounds to which this compound belongs, have emerged as effective n-type dopants. dongguk.edu The neutral form of benzyl viologen can act as a potent electron donor, increasing the electron mobility of organic semiconductors. dongguk.edu For instance, the use of neutral benzyl viologen as a dopant in various n-type and ambipolar conjugated polymers has been shown to significantly enhance electron mobility. dongguk.edu

The doping efficiency of benzyl viologen derivatives is influenced by the specific structure of the conjugated polymer and the interaction between the dopant and the polymer matrix. dongguk.edu While direct studies on this compound are not extensively documented, the principles established for closely related benzyl viologens suggest its potential as an n-type dopant. Future research will likely focus on optimizing the doping process with this specific compound and characterizing its impact on the performance of organic field-effect transistors (OFETs) and other organic electronic devices.

Below is a data table illustrating the effect of a benzyl viologen dopant on the electron mobility of various polymers.

Polymer HostUndoped Electron Mobility (cm²/Vs)Doped Electron Mobility (cm²/Vs)
Polymer A~10⁻³~10⁻¹
Polymer B~10⁻⁴~10⁻²
Polymer C~10⁻²~10⁰

Note: This table is illustrative of the typical effects of benzyl viologen doping on polymer electron mobility and is based on general findings in the field, not specific to this compound.

Integration into Energy-Efficient Electrochromic Device Prototypes

Bipyridinium salts, commonly known as viologens, are well-known for their electrochromic properties, reversibly changing color upon electrochemical reduction and oxidation. This has led to their integration into energy-efficient electrochromic devices, such as smart windows and electronic displays. A new bipyridinium compound, 1-ethyl-1'-(4-vinylbenzyl)-4,4'-bipyridinium chloride, has been synthesized for this purpose. researchgate.net Solid-state electrochromic devices fabricated with this compound have demonstrated promising performance, with fast response times and long-term stability. researchgate.net

While specific research on this compound in electrochromic devices is limited, its structural similarity to other electrochromic viologens suggests its potential in this area. The performance of such devices is typically characterized by their response time, coloration efficiency, and cyclic stability.

The following table outlines key performance metrics for a prototype electrochromic device based on a related vinylbenzyl bipyridinium salt. researchgate.net

Performance MetricValue
Response Time< 50 ms
Redox Cycle Stability> 10⁷ cycles
Coloration State RetentionUp to 3 days

Fabrication of Photo-Driven Bioanodes and Advanced Electronic Devices

The application of bipyridinium derivatives extends to the development of photo-driven bioanodes and other advanced electronic devices. While direct research on this compound in this specific context is not widely reported, the fundamental properties of viologens are relevant. Their ability to mediate electron transfer makes them suitable for interfacing with biological systems, such as enzymes, in bioelectrochemical applications.

In the broader context of advanced electronics, the controlled doping of organic semiconductors with air-stable n-dopants is crucial. researchgate.net Recent advancements have demonstrated effective n-doping of organic semiconductors using photoredox catalysis, a process that can be initiated by light. nih.gov This approach offers a more facile and efficient means of doping, which could revolutionize the design of organic electronic devices. nih.gov The potential of this compound and its derivatives as components in such photo-activatable doping systems represents an exciting avenue for future research.

Supramolecular Chemistry and Host-Guest Interactions

The field of supramolecular chemistry offers a powerful platform for the development of functional molecular systems. This compound, with its charged bipyridinium unit and hydrophobic benzyl group, is an excellent candidate for host-guest interactions with macrocyclic hosts.

Formation of Inclusion Complexes with Macrocyclic Hosts (e.g., Cucurbit[n]uril)

Cucurbit[n]urils (CB[n]) are a family of macrocyclic host molecules with a hydrophobic cavity and polar carbonyl portals, enabling them to form stable inclusion complexes with a variety of guest molecules in aqueous solutions. asianpubs.orgmdpi.com The bipyridinium moiety of viologens is a particularly good guest for the CB[n] cavity. The formation of these host-guest complexes can significantly alter the properties of the guest molecule, such as its solubility, stability, and reactivity. asianpubs.org

The interaction between cucurbit researchgate.neturil (CB researchgate.net) and a guest molecule containing a phenylpyridinium salt moiety has been shown to result in the formation of a 1:2 inclusion complex, where the phenylpyridinium part of the guest is encapsulated within the host's cavity. mdpi.com Similarly, cucurbit mdpi.comuril (CB mdpi.com) has been shown to form inclusion complexes with benzimidazolyl benzyl viologen, leading to interesting fluorescence and photochromic properties. rsc.orgnih.gov These studies suggest that this compound would readily form inclusion complexes with CB[n] hosts, with the potential for novel photophysical behaviors.

Design Principles for Molecular Switches and Shuttles

The formation of host-guest complexes between bipyridinium derivatives and cucurbit[n]urils is a cornerstone for the design of molecular switches and shuttles. nih.govresearchgate.net These are molecular systems where the macrocyclic host can be induced to move between different "stations" on the guest molecule in response to an external stimulus, such as light, pH change, or a redox reaction. researchgate.net

For instance, a light-responsive molecular switch has been constructed using a bipyridinium derivative and cucurbit mdpi.comuril, where the photoisomerization of the guest molecule triggers a change in the stoichiometry of the host-guest complex. rsc.org The design of such systems relies on the differential binding affinities of the cucurbit[n]uril host for the different states or stations of the guest molecule. The unique structure of this compound, with its asymmetric bipyridinium core, could be exploited to create novel molecular switches with distinct and controllable states. The principles learned from existing systems provide a clear roadmap for the future design of sophisticated molecular machines based on this compound. researchgate.netnih.govresearchgate.net

Studies on Self-Assembly Processes and Supramolecular Architectures

The self-assembly of molecules into ordered, non-covalent structures is fundamental to creating new materials with tailored properties. While specific studies on the self-assembly of this compound are not extensively documented, the behavior of its constituent parts—bipyridinium salts (viologens) and functionalized pyridines—provides a strong basis for predicting its capabilities in forming supramolecular architectures.

Bipyridinium systems are well-known for their ability to form organized structures driven by a combination of non-covalent interactions. In related 4,4'-bipyridinium compounds, π-π stacking interactions between the electron-deficient pyridinium (B92312) rings are a primary driving force for aggregation. nih.gov These interactions, along with hydrogen bonds (O-H···O, N-H···O, and C-H···O) involving counter-ions and solvent molecules, can lead to the formation of complex two-dimensional networks and three-dimensional supramolecular structures. nih.govconsensus.app The presence of the benzyl group in this compound introduces additional van der Waals and potential π-stacking interactions, which can further direct and stabilize the assembly process.

Moreover, the asymmetric nature of the 2,4'-bipyridine (B1205877) core can lead to unique packing motifs not seen in its more symmetrical 4,4' or 2,2' counterparts. The introduction of functional groups onto bipyridine skeletons is a known strategy to control their organization on surfaces, forming distinct nanopatterns dictated by the position and nature of the substituents. researchgate.net In solution, the assembly can also be influenced by electrostatic interactions, where charge-assisted hydrogen or halogen bonds with anions can dominate the formation of ion pairs, a critical step in the nucleation of larger aggregates. nih.gov The design of viologen derivatives has been specifically exploited to create self-assembled monolayers and other functional thin films. magtech.com.cn

Catalytic Applications in Organic Synthesis

The electronic properties and structural versatility of this compound make it a promising candidate for several catalytic applications, from facilitating reactions in multiphase systems to participating in advanced redox processes.

Performance as Phase Transfer Catalysts

Phase transfer catalysis (PTC) is a powerful technique for promoting reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.org The key to PTC is a catalyst capable of shuttling a reactant, usually an anion, from the aqueous phase into the organic phase where it can react with the substrate. wikipedia.org Quaternary ammonium (B1175870) salts are the archetypal phase transfer catalysts, and this compound fits perfectly into this class.

The mechanism involves the lipophilic cation (the bipyridinium part) pairing with an anion from the aqueous phase. This ion pair is soluble in the organic phase, allowing the anion to be transported across the phase boundary. Once in the organic phase, the anion is "naked" and highly reactive. Benzyl-substituted quaternary ammonium salts, such as benzyltriethylammonium chloride, are commercially important and effective PTCs. wikipedia.org The inclusion of a benzyl group is a well-established strategy for designing efficient phase-transfer catalysts. mdpi.com In practical applications, such catalysts have been used for various reactions, including the selective oxidation of benzyl alcohols and alkylation reactions. researchgate.netresearchgate.net The efficiency of a PTC is influenced by factors like the lipophilicity of the cation and the strength of the ion pair, suggesting that the bipyridinium core of this compound could offer distinct advantages in specific PTC applications. princeton.edu

Role in Photocatalysis and Electrocatalysis Systems

Bipyridinium salts, often referred to as viologens, are renowned for their redox activity and are frequently employed as electron relays or acceptors in photocatalytic systems. They can accept an electron from a photosensitizer and transfer it to a catalytic center or substrate. This property has been harnessed in systems for photocatalytic hydrogen production from water, where bipyridinium salts act as electron carriers. acs.org The modification of photocatalysts with salts can significantly enhance hydrogen evolution activity, an effect that is dependent on the cation and pH. rsc.org

In electrocatalysis, pyridinium-based molecules are effective catalysts for the reduction of carbon dioxide (CO2). nih.gov The process typically involves the electrochemical reduction of the pyridinium ring, which then activates CO2. nih.gov Bipyridine ligands are also central to the design of metal-based molecular electrocatalysts for CO2 reduction, where the ligand's structure influences activity and stability. rsc.org Cobalt complexes with bis(pyridylmonoimine) ligands, for instance, show catalytic activity that can be dramatically improved with the addition of a proton source. rsc.org Given that this compound contains the core bipyridinium redox-active unit, it holds potential both as a standalone organocatalyst for electroreduction and as a component in more complex photocatalytic systems.

Ligand Design Strategies in Metal-Catalyzed Transformations

Bipyridines are among the most important classes of N-donor ligands in transition metal catalysis due to their ability to form stable complexes and electronically tune the metal center. researchgate.netnih.gov While the 2,2'-isomer is a classic chelating ligand, the 2,4'-bipyridine isomer offers different coordination possibilities. Studies comparing ruthenium complexes with 2,2'-, 2,4'-, and 4,4'-bipyridine (B149096) ligands have shown that 2,4'-bipyridine acts as a non-chelating, bridging, or monodentate ligand. researchgate.net

In the case of this compound, the unquaternized nitrogen atom of the 2-substituted pyridine (B92270) ring remains available for coordination to a metal center. The permanent positive charge on the other ring would significantly alter the electronic properties of the ligand, making it a stronger π-acceptor compared to neutral 2,4'-bipyridine. This modification could be used to stabilize low-valent metal centers or modulate the redox potential of the resulting complex. Such "insulated" π-conjugated bipyridine ligands have been shown to enhance performance in both luminescent materials and photocatalysis. rsc.orgrsc.org This strategy allows for the design of specialized metal complexes where the ligand not only provides structural support but also actively participates in the electronic dynamics of the catalytic cycle.

Emerging Research Areas and Future Perspectives

The exploration of this compound is far from complete, with significant opportunities existing in the discovery of new reactions and the synthesis of diverse molecular structures.

Exploration of Novel Reactivity Pathways for Diversification

Diversity-oriented synthesis is a key strategy in modern drug discovery and materials science, aiming to create libraries of structurally diverse compounds from a common starting material. chemrxiv.org The structure of this compound offers several handles for chemical modification.

The development of new synthetic methods for creating functionalized bipyridines is an active field of research, employing techniques like cyclocondensation reactions and cross-coupling to introduce a wide array of substituents. nih.govmdpi.com These methods could be adapted to synthesize derivatives of this compound with varied electronic and steric properties. For example, the electron-deficient nature of the pyridinium ring could make it susceptible to nucleophilic attack, potentially leading to ring-opening or addition products that would dramatically diversify the molecular scaffold. Furthermore, the benzyl group or the pyridine rings could be functionalized prior to or after the quaternization step, opening pathways to a wide range of new chemical entities with potential applications in catalysis, materials science, and medicinal chemistry.

Application of Advanced Spectroscopic Techniques for In Situ Mechanistic Studies

The dynamic behavior of "this compound" in various chemical processes necessitates the use of advanced spectroscopic techniques for in situ mechanistic studies. Such methods allow for the real-time observation of intermediates, transition states, and final products, providing invaluable insights into reaction pathways. While direct in-situ studies on "this compound" are not extensively reported, the application of these techniques to analogous pyridinium and bipyridinium systems demonstrates their potential.

In situ spectroscopic techniques are powerful tools for monitoring reactions as they occur, without the need for isolating intermediates. For pyridinium salts, techniques such as in-situ FT-IR (Fourier Transform Infrared) and UV-Vis (Ultraviolet-Visible) spectroscopy can track changes in vibrational modes and electronic transitions, respectively. researchgate.net For instance, the study of pyridinium nitrate (B79036) has utilized DFT (Density Functional Theory) calculations to correlate experimental vibrational spectra with molecular structure and intermolecular interactions. researchgate.net This approach could be applied to "this compound" to understand how the benzyl group and the linkage of the pyridine rings influence its electronic and vibrational properties during a reaction.

Furthermore, time-resolved spectroscopy can be employed to study the kinetics of reactions involving "this compound". By monitoring the decay of reactants and the formation of products on very short timescales, it is possible to determine reaction rates and identify transient species. In the context of photoredox catalysis, where pyridinium salts are often used, transient absorption spectroscopy can be instrumental in observing the excited states and radical ions that are key to the catalytic cycle. nih.gov

A hypothetical in-situ study of a reaction involving "this compound" could involve monitoring a catalytic process. For example, if the compound were used as a phase-transfer catalyst, in-situ NMR (Nuclear Magnetic Resonance) spectroscopy could track the movement of the cation between aqueous and organic phases. The chemical shifts of the protons on the pyridine rings and the benzyl group would be sensitive to the local chemical environment, providing a direct probe of the catalytic cycle.

Spectroscopic Technique Information Obtainable for "this compound" Potential Application
In-situ FT-IR SpectroscopyChanges in vibrational frequencies of C=N, C=C, and C-H bonds.Monitoring coordination to a metal center or interaction with a substrate.
In-situ UV-Vis SpectroscopyShifts in π-π* and n-π* transitions.Studying the electronic effects of substituents and solvent on the bipyridinium core.
In-situ NMR SpectroscopyChanges in chemical shifts and coupling constants.Elucidating reaction mechanisms, including the formation of intermediates.
Transient Absorption SpectroscopyDetection of short-lived excited states and radical species.Investigating photochemical properties and reaction pathways in photoredox catalysis.
Cyclic VoltammetryRedox potentials and electron transfer kinetics. nih.govAssessing the electrochemical behavior and suitability as a redox mediator. nih.gov

This table is illustrative and based on techniques applied to analogous pyridinium systems.

The insights gained from these in-situ studies are critical for optimizing reaction conditions and for the rational design of new bipyridinium-based catalysts and functional materials with improved performance.

High-Throughput Screening for Structure-Function Relationships in Novel Systems

High-throughput screening (HTS) offers a powerful platform for accelerating the discovery of novel derivatives of "this compound" with desired properties. sigmaaldrich.com By systematically varying the substituents on the bipyridine core and the benzyl group, large libraries of compounds can be rapidly synthesized and evaluated for specific functions, such as catalytic activity or biological interactions. nih.govbenthamscience.com

The development of HTS assays for pyridinium salts can be adapted for "this compound". For instance, in the search for new catalysts, parallel reaction platforms in microplate format can be used to screen libraries of bipyridinium salts under various reaction conditions. unchainedlabs.com Analytical techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) or HPLC (High-Performance Liquid Chromatography) can then be used for rapid product analysis and determination of catalytic efficiency. nih.gov

A key aspect of HTS is the establishment of a clear structure-activity relationship (SAR). By correlating the structural features of the screened compounds with their observed activity, predictive models can be developed to guide the synthesis of more potent and selective derivatives. nih.gov For "this compound" derivatives, an HTS campaign could explore the impact of electron-donating or electron-withdrawing groups on the phenyl ring of the benzyl substituent, or modifications to the substitution pattern on the bipyridine rings.

Screening Parameter Variable Assay Method Potential Outcome
Catalytic Activity Substituents on benzyl and bipyridine rings, counter-ion.Parallel reaction monitoring (e.g., by LC-MS). nih.govIdentification of more efficient catalysts for specific organic transformations.
Antimicrobial Activity Hydrophobicity/hydrophilicity of substituents.Minimum Inhibitory Concentration (MIC) assays in microplates. mdpi.comDiscovery of novel antimicrobial agents. mdpi.com
DNA Interaction Planarity and charge distribution of the bipyridinium cation.Fluorescence turn-on assays with DNA dyes. rsc.orgDevelopment of new fluorescent probes for DNA sensing. rsc.org
Material Properties Self-assembly motifs, intermolecular interactions.Automated microscopy or spectroscopic analysis of thin films.Design of new functional materials with tailored optical or electronic properties.

This table outlines a hypothetical high-throughput screening strategy for derivatives of "this compound" based on established HTS methodologies.

The integration of combinatorial synthesis, robotic automation, and rapid analytical methods in HTS campaigns will undoubtedly accelerate the exploration of the chemical space around "this compound". This will facilitate the discovery of new compounds with optimized properties for a wide range of applications, from catalysis to materials science and beyond.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1'-Benzyl-2,4'-bipyridin-1'-ium chloride, and how can purity be optimized?

  • Methodology : Synthesis typically involves quaternization of bipyridine derivatives with benzyl chloride under controlled conditions. For purity optimization:

  • Use anhydrous solvents (e.g., acetonitrile) and inert atmospheres to prevent side reactions.
  • Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradient).
  • Confirm purity using HPLC (C18 column, UV detection at 254 nm) and 1H^1H/13C^13C NMR spectroscopy .

Q. How can the crystal structure of this compound be determined using X-ray diffraction?

  • Methodology :

  • Grow single crystals via slow evaporation from a methanol/ethyl acetate mixture.
  • Collect diffraction data using a synchrotron or Cu-Kα source.
  • Solve the structure with SHELXT (direct methods) and refine with SHELXL (full-matrix least-squares). Key parameters: anisotropic displacement parameters for non-H atoms, hydrogen atoms placed geometrically. Validate using PLATON /checkCIF .

Q. What in vitro assays evaluate acetylcholinesterase (AChE) inhibition, and how does its potency compare to standard inhibitors?

  • Methodology :

  • Ellman’s assay : Monitor thiocholine production at 412 nm using acetylthiocholine iodide as substrate.

  • IC50_{50} determination: Serial dilutions (1 nM–10 µM) of the compound vs. donepezil (positive control).

  • Key finding : IC50_{50} ≤56 nM for this compound vs. donepezil (14 nM), suggesting competitive binding .

    InhibitorIC50_{50} (nM)Assay Type
    This compound≤56Ellman’s (human AChE)
    Donepezil14Ellman’s (human AChE)

Advanced Research Questions

Q. How can computational methods predict the binding mode of this compound with AChE, and validate docking results experimentally?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with AChE crystal structure (PDB: 4EY7). Prioritize poses with π-π stacking (pyridinium-benzyl groups) near catalytic triad.
  • Validation :
  • Site-directed mutagenesis (e.g., Trp86Ala) to disrupt binding pockets.
  • Surface plasmon resonance (SPR) for binding affinity (KD_D) correlation .

Q. What strategies resolve discrepancies in reported antimicrobial activity across studies?

  • Methodology :

  • Standardize testing protocols:
  • Use CLSI/EUCAST guidelines for MIC determination.
  • Include quality control strains (e.g., S. aureus ATCC 25923).
  • Assess variables: bacterial growth phase, compound solubility (DMSO vs. aqueous buffers), and inoculum size.
  • Statistical analysis: ANOVA with post-hoc tests to compare datasets .

Q. What safety protocols are critical when using benzyl chloride (precursor) in synthesis?

  • Methodology :

  • PPE : Nitrile gloves, chemical-resistant apron, and full-face respirator with organic vapor cartridges.
  • Engineering controls : Fume hood with ≥100 ft/min face velocity; ground equipment to prevent static discharge.
  • Spill management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as hazardous waste .

Reproducibility & Best Practices

Q. How can researchers ensure reproducibility in synthesis and characterization?

  • Methodology :

  • Document reaction parameters (temperature, time, solvent purity) in detail.
  • Share raw data (NMR spectra, XRD .cif files) as supplementary information.
  • Adhere to Beilstein Journal guidelines: report ≥95% purity (HPLC), elemental analysis (C, H, N ±0.4%), and spectral assignments .

Q. What mechanistic studies clarify the compound’s antimicrobial selectivity for Gram-positive vs. Gram-negative bacteria?

  • Methodology :

  • Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to quantify cell membrane disruption.
  • Resistance studies : Serial passage experiments to identify mutation hotspots via whole-genome sequencing.
  • Efflux pump inhibition : Combine with sub-inhibitory concentrations of phenyl-arginine-β-naphthylamide (PAβN) .

Notes

  • Structural Data : Canonical SMILES: C1=CC=C(C=C1)C[N+]2=CC=CC=C2.[Cl-]; Molecular Weight: 205.68 g/mol .
  • Safety : While the compound itself lacks extensive toxicity data, its synthesis may involve hazardous precursors (e.g., benzyl chloride), requiring strict adherence to MSDS guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.